A Comprehensive Technical Guide to the Chemical Structure of L-Arabinose
A Comprehensive Technical Guide to the Chemical Structure of L-Arabinose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the chemical structure, physicochemical properties, and metabolic significance of L-arabinose. L-arabinose is a naturally occurring aldopentose, a five-carbon monosaccharide that is a key structural component of many plant biopolymers, including hemicellulose and pectin.[1][2][3] Unlike most other saccharides which are more abundant in the "D"-form, L-arabinose is the more common enantiomer found in nature.[1][3] It serves as a vital carbon source for many microorganisms and is increasingly utilized in food, medicine, and biotechnology sectors.[1][4]
Chemical Structure of L-Arabinose
The molecular formula for L-arabinose is C₅H₁₀O₅.[1] Its structure can be represented in both an open-chain (acyclic) form and cyclic forms (furanose and pyranose).
In its linear form, L-arabinose possesses a five-carbon backbone with an aldehyde (CHO) functional group at the C1 position and hydroxyl (OH) groups at the C2, C3, and C4 positions.[1] The "L" designation in its name is determined by the stereochemistry at the C4 carbon, where the hydroxyl group is positioned to the left in a standard Fischer projection. This specific spatial arrangement of functional groups distinguishes it from other aldopentoses.[1]
In aqueous solutions, L-arabinose predominantly exists in cyclic forms through an intramolecular hemiacetal reaction between the aldehyde group at C1 and a hydroxyl group, typically the one at C5 or C4.
-
Pyranose Form: The reaction between the C1 aldehyde and the C5 hydroxyl group forms a stable six-membered ring structure known as a pyranose. This is the most common form of L-arabinose.[5]
-
Furanose Form: The reaction between the C1 aldehyde and the C4 hydroxyl group results in a five-membered ring structure known as a furanose.
The cyclization process creates a new chiral center at the C1 carbon, referred to as the anomeric carbon. This gives rise to two distinct stereoisomers, or anomers, designated as α-L-arabinopyranose and β-L-arabinopyranose, which differ in the orientation of the hydroxyl group at the C1 position. These forms exist in equilibrium with the open-chain structure in solution.
Figure 1. Equilibrium between the linear and cyclic pyranose forms of L-arabinose.
Physicochemical Properties
L-arabinose is a white, odorless, crystalline powder that is soluble in water.[4][6] A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₅ | [1][4] |
| Molecular Weight | 150.13 g/mol | [1][5] |
| CAS Number | 5328-37-0 | [3][4] |
| Appearance | White crystalline powder | [4][6] |
| Melting Point | 160-163 °C | [4] |
| Specific Rotation [α]²⁰/D | +104° (c=10, H₂O, 24 hr) | [4] |
| Water Solubility | Soluble; ~35 g/100 g water at 0°C | [6][7] |
| Density | 1.585 g/cm³ | [3] |
L-Arabinose Metabolism in Escherichia coli
The metabolic pathway for L-arabinose in Escherichia coli is a classic model system for gene regulation, governed by the araBAD operon.[1] The process involves the transport of L-arabinose into the cell and its subsequent enzymatic conversion into D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway.[8][9]
-
Transport: L-arabinose is transported into the bacterial cell by two transport systems: a low-affinity H⁺ symporter (AraE) and a high-affinity ABC transporter (AraFGH).[8][10]
-
Isomerization: Intracellular L-arabinose is converted to L-ribulose by the enzyme L-arabinose isomerase, encoded by the araA gene.[8][9]
-
Phosphorylation: L-ribulose is then phosphorylated to L-ribulose-5-phosphate by L-ribulokinase, the product of the araB gene.[8][9]
-
Epimerization: Finally, L-ribulose-5-phosphate 4-epimerase, encoded by the araD gene, converts L-ribulose-5-phosphate into D-xylulose-5-phosphate.[8][9] This product then enters the central metabolic pentose phosphate pathway.[2]
The entire operon is under the control of the AraC protein, which acts as both a positive and negative regulator depending on the presence of L-arabinose.[4][10]
Figure 2. L-arabinose catabolic pathway in E. coli.
Experimental Protocols
This protocol outlines a method for the quantification of monosaccharides, including L-arabinose, from a sample matrix using High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector. This method is adapted from procedures used for analyzing monosaccharides in hydrolysates.[11]
A. Sample Preparation (Acid Hydrolysis Example)
-
Extraction: If analyzing a complex matrix (e.g., plant biomass), perform an extraction to remove non-carbohydrate components.[12]
-
Hydrolysis: Subject the sample to acid hydrolysis (e.g., using sulfuric acid) to break down polysaccharides into their constituent monosaccharides.[11]
-
Neutralization: Carefully neutralize the hydrolysate with a suitable base (e.g., calcium carbonate).
-
Centrifugation & Filtration: Centrifuge the neutralized sample at 8000 rpm for 10 minutes to pellet any precipitate. Filter the supernatant through a 0.22 µm syringe filter prior to injection.[11]
B. HPLC-RI Analysis
-
Instrumentation: Utilize an HPLC system equipped with a refractive index (RI) detector and a carbohydrate analysis column (e.g., Aminex HPX-87P).[11]
-
Mobile Phase: Use Milli-Q water as the mobile phase.[11]
-
Flow Rate: Set the mobile phase flow rate to 0.6 mL/min.[11]
-
Column Temperature: Maintain the column at an elevated temperature (e.g., 80-85°C) to ensure sharp peaks and good resolution.
-
Injection Volume: Inject 10-20 µL of the prepared sample.
-
Run Time: Set a total run time sufficient for all sugars of interest to elute (e.g., 25-30 minutes).[11]
C. Quantification
-
Standard Curve: Prepare a series of L-arabinose standards of known concentrations (e.g., 0.1 to 5 mg/mL).
-
Analysis: Run the standards on the HPLC system under the same conditions as the samples.
-
Calibration: Plot the peak area from the RI detector against the concentration for each standard to generate an external analytical curve.[11]
-
Calculation: Determine the concentration of L-arabinose in the unknown samples by interpolating their peak areas from the standard curve.
Figure 3. Experimental workflow for HPLC-RI quantification of L-arabinose.
References
- 1. Page loading... [guidechem.com]
- 2. fiveable.me [fiveable.me]
- 3. Arabinose - Wikipedia [en.wikipedia.org]
- 4. L-Arabinose | 5328-37-0 [chemicalbook.com]
- 5. L-Arabinose | C5H10O5 | CID 439195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
